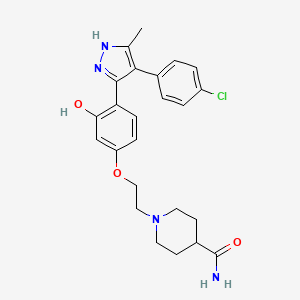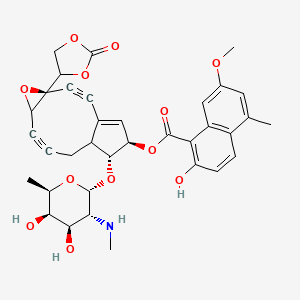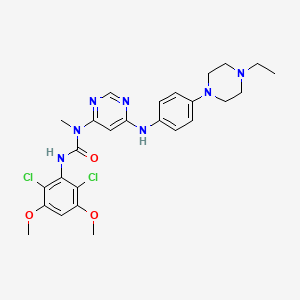
Infigratinib
Übersicht
Beschreibung
Infigratinib, sold under the brand name Truseltiq, is an anti-cancer medication primarily used to treat cholangiocarcinoma, a type of bile duct cancer. It is a fibroblast growth factor receptor (FGFR)-specific tyrosine kinase inhibitor that targets FGFR1, FGFR2, and FGFR3 . This compound was approved for medical use in the United States in May 2021 .
Wirkmechanismus
Target of Action
Infigratinib, also known as NVP-BGJ398, is a pan-fibroblast growth factor receptor (FGFR) kinase inhibitor . It primarily targets FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, survival, and angiogenesis .
Mode of Action
This compound binds to the ATP-binding pocket of FGFRs, thereby blocking their kinase activity . This inhibition prevents the downstream signaling pathways that promote tumor cell growth and survival . It is an ATP-competitive inhibitor of all four FGFR receptor subtypes .
Biochemical Pathways
The FGFR signaling pathway is integral to cellular activities, including proliferation, differentiation, and survival . Dysregulation of this pathway is implicated in numerous human cancers . By inhibiting the FGFR pathway, which is often aberrated in cancers such as cholangiocarcinoma, this compound suppresses tumor growth .
Pharmacokinetics
The geometric mean total apparent clearance (CL/F) of this compound was 33.1 L/h at steady state . In healthy subjects, a single dose of radiolabeled this compound resulted in approximately 77% excretion in feces and 7.2% in urine .
Result of Action
This compound’s action results in the suppression of tumor growth. It has shown clinical effectiveness in the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma in adults with a fibroblast growth factor receptor 2 (FGFR2) fusion or another rearrangement .
Biochemische Analyse
Biochemical Properties
Infigratinib is an orally-available, selective, ATP-competitive FGFR inhibitor . It interacts with FGFR1-3, inhibiting their activity and thus disrupting the biochemical reactions they are involved in . The nature of these interactions is competitive, with this compound competing with ATP for binding to the kinase domain of the FGFRs .
Cellular Effects
This compound influences cell function by inhibiting FGFR-driven signaling pathways . This can impact gene expression and cellular metabolism, particularly in cells where FGFR signaling plays a key role . For example, in cholangiocarcinoma cells with FGFR2 fusions, this compound treatment can lead to decreased cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the kinase domain of FGFRs, inhibiting their activity . This prevents the FGFRs from phosphorylating their substrates, leading to reduced activation of downstream signaling pathways . This can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, prolonged exposure to this compound can lead to adaptive resistance in some cancer cell lines
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At therapeutic doses, this compound can effectively inhibit tumor growth in mouse models of FGFR-driven cancers . At high doses, this compound may cause adverse effects such as retinal pigment epithelial detachment .
Metabolic Pathways
This compound is involved in the FGFR signaling pathway . By inhibiting FGFRs, it can affect the metabolic flux of downstream pathways
Subcellular Localization
As a kinase inhibitor, this compound is likely to localize to the cytoplasm where its target FGFRs are located
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Infigratinib wird durch eine Reihe von chemischen Reaktionen synthetisiert. Die Synthese beinhaltet die SNAr-Reaktion von Anilin mit Chlorpyrimidin unter Bildung von Arylmethyl-amin. Dieses Zwischenprodukt wird dann mit einem Anilin-Derivat gekoppelt, das in situ in das entsprechende Isocyanat umgewandelt wird, wodurch die Harnstoffbindung gebildet und die Synthese von this compound abgeschlossen wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen zur Überwachung der Synthese- und Reinigungsschritte, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .
Analyse Chemischer Reaktionen
Reaktionstypen: Infigratinib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst die Substitution eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten und Abbauprodukte, die mithilfe von Techniken wie Flüssigkeitschromatographie und Massenspektrometrie analysiert werden .
Wissenschaftliche Forschungsanwendungen
Infigratinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der Hemmung von FGFRs und der Entwicklung neuer Kinase-Inhibitoren verwendet.
Biologie: Wird verwendet, um die Rolle von FGFRs bei Zellproliferation, Differenzierung und Angiogenese zu untersuchen.
Industrie: Wird bei der Entwicklung gezielter Therapien für FGFR-gesteuerte Erkrankungen eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des FGFR-Signalwegs. Es bindet an die ATP-Bindungsstelle von FGFRs und verhindert so die Phosphorylierung und Aktivierung nachgeschalteter Signalproteine. Diese Hemmung führt zu einer verringerten Zellproliferation und einer erhöhten Apoptose in Krebszellen mit FGFR-Amplifikationen, -Mutationen oder -Fusionen . Die beteiligten molekularen Ziele sind FGFR1, FGFR2 und FGFR3 .
Ähnliche Verbindungen:
Pemigatinib: Ein weiterer FGFR-Inhibitor, der zur Behandlung von Cholangiokarzinom zugelassen ist.
Erdafitinib: Ein FGFR-Inhibitor, der zur Behandlung von Urothelkarzinom eingesetzt wird.
Futibatinib: Ein FGFR-Inhibitor, der für verschiedene Krebsarten untersucht wird.
Vergleich: this compound ist einzigartig in seiner hohen Spezifität für FGFR1, FGFR2 und FGFR3, was es besonders wirksam für Krebsarten macht, die von diesen Rezeptoren gesteuert werden. Im Vergleich zu Pemigatinib und Erdafitinib hat this compound in klinischen Studien für Cholangiokarzinom vielversprechende Ergebnisse gezeigt, mit einem günstigen Sicherheitsprofil .
Vergleich Mit ähnlichen Verbindungen
Pemigatinib: Another FGFR inhibitor approved for the treatment of cholangiocarcinoma.
Erdafitinib: An FGFR inhibitor used to treat urothelial carcinoma.
Futibatinib: An FGFR inhibitor under investigation for various cancers.
Comparison: Infigratinib is unique in its high specificity for FGFR1, FGFR2, and FGFR3, making it particularly effective for cancers driven by these receptors. Compared to pemigatinib and erdafitinib, this compound has shown promising results in clinical trials for cholangiocarcinoma, with a favorable safety profile .
Eigenschaften
IUPAC Name |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADPYRIHXKWUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236238 | |
| Record name | BGJ-398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fibroblast growth factor receptors (FGFRs) are tyrosine kinase receptors that play a role in cell proliferation, differentiation, migration, survival, and angiogenesis. Upon binding of extracellular signals, primarily fibroblast growth factors, FGFR dimerizes to promote phosphorylation of downstream molecules and activation of the Ras-mitogen-activated protein kinase (MAPK) pathway. In some cancers, the FGFR signalling pathway is aberrant and disrupted, leading to unregulated cell proliferation and growth, including malignant cells. Alterations in the FGFR receptors, including mutations, amplifications, and fusions, are associated with a wide array of neoplasms, including prostate, urothelial, ovarian, breast, and liver cancer. In particular, FGFR2 fusion is closely related to intrahepatic cholangiocarcinoma: recent studies show that up to 45% of patients with intrahepatic cholangiocarcinoma exhibited gene rearrangements resulting in FGFR2 fusion proteins. Alterations in FGFR in tumours can lead to constitutive FGFR signalling, supporting the proliferation and survival of malignant cells. Infigratinib is a reversible, non-competitive inhibitor of all four FGFR subtypes - FGFR1, FGFR2, FGFR3, and FGFR4 - that blocks FGFR signalling and inhibits cell proliferation in cancer cell lines with activating FGFR amplification, mutations, or fusions. Out of the four FGFR subtypes, infigratinib has the highest affinity for FGFR1, FGFR2, and FGFR3. Infigratinib binds to the allosteric site between the two kinase lobes of the FGFR - or more specifically, to the ATP-binding cleft. Binding to this cleft prevents autophosphorylation of the receptor and blocks downstream signalling cascades that would otherwise activate MAPK. | |
| Record name | Infigratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
872511-34-7 | |
| Record name | Infigratinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872511347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Infigratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BGJ-398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INFIGRATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4055ME1VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
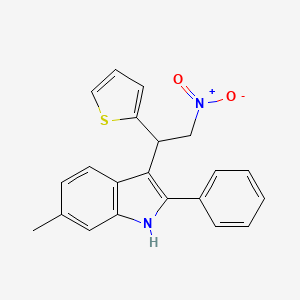

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
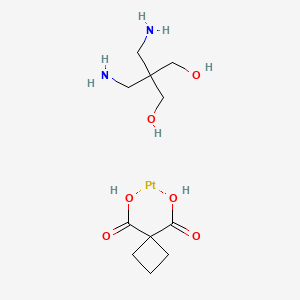
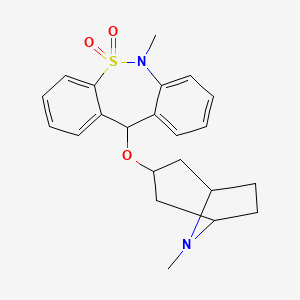
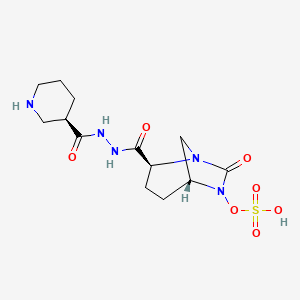
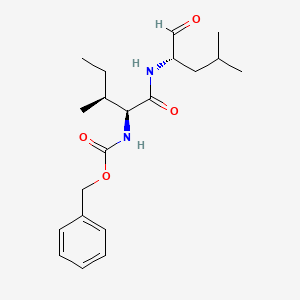
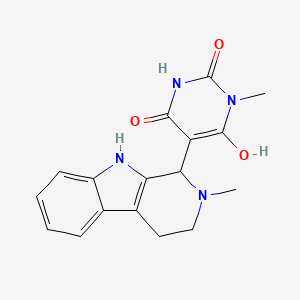
![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)
![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)
